9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with alternating double and single bonds, which contributes to its stability and reactivity. The presence of the dimethylamino group enhances its electron-donating capabilities, making it a valuable compound in organic synthesis and material science.
Preparation Methods
The synthesis of 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate aliphatic aldehydes under acidic or basic conditions. The reaction typically requires a catalyst such as acetic anhydride and pyridine or sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336 . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating dimethylamino group. Common reagents include halogens and nitrating agents.
Condensation: The compound can participate in aldol condensation reactions, forming larger conjugated systems.
Scientific Research Applications
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential use in developing therapeutic agents due to its ability to interact with biological macromolecules.
Industry: It is employed in the production of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism by which 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, influencing their structure and function. The dimethylamino group enhances its binding affinity by donating electrons, facilitating stronger interactions with target molecules.
Comparison with Similar Compounds
Similar compounds include:
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group, contributing to their electron-donating properties and reactivity.
Azo compounds: Known for their vibrant colors and applications in dyes, these compounds also feature conjugated systems.
Chalcones: These compounds have a similar structure and are used in various chemical and biological applications.
In comparison, 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal stands out due to its extended conjugation and unique reactivity, making it a versatile compound in multiple research domains.
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-16(6-5-7-17(2)14-15-21)8-9-18-10-12-19(13-11-18)20(3)4/h5-15H,1-4H3/b7-5+,9-8+,16-6+,17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVPDAVLABNTOF-KROFXTHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.